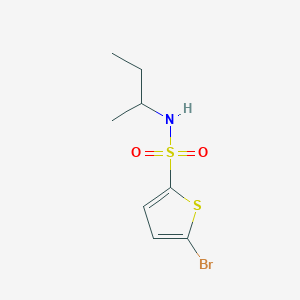
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide, also known as FMI-41, is a novel small molecule that has gained significant attention in the field of neuroscience. It was first synthesized in 2010 by researchers at the University of California, San Francisco (UCSF), and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide binds selectively to the M4 mAChR subtype and activates downstream signaling pathways, leading to a decrease in the activity of dopamine neurons in the brain. This mechanism of action is thought to underlie the potential therapeutic applications of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide in the treatment of disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide can reduce the activity of dopamine neurons in the brain, which is a key feature of several neuropsychiatric disorders. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its selectivity for the M4 mAChR subtype, which allows for more precise targeting of specific brain regions and cell types. However, one limitation of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide. One area of interest is the development of more potent and selective derivatives of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide that could be used to study other subtypes of mAChRs. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may have potential as a therapeutic agent for the treatment of neuropsychiatric disorders such as schizophrenia and addiction, and further research in this area is warranted. Finally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may also have potential as a cognitive enhancer, and future studies could explore its effects on cognitive function in humans.
Méthodes De Synthèse
The synthesis of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide involves a multi-step process that begins with the preparation of 3-fluorophenylboronic acid and 1-naphthalenylamine. These two compounds are then reacted together in the presence of a palladium catalyst to form the desired product. The final step involves the addition of methylsulfonyl chloride to the amine group of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide to form the methylsulfonyl derivative.
Applications De Recherche Scientifique
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been primarily studied for its potential as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a large family of cell surface receptors that play a crucial role in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is a selective agonist for the M4 subtype of muscarinic acetylcholine receptors (mAChRs), which are a type of GPCR that are highly expressed in the brain.
Propriétés
Formule moléculaire |
C19H17FN2O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(3-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) |
Clé InChI |
GXEZMYFCCUDAAF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)